
(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring with a diphosphate group. Compounds of this nature are often involved in biochemical processes and can have significant applications in medicine and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the protection and deprotection of functional groups, selective reactions to form the desired bonds, and purification processes. The specific synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptomethyl group.
Reduction: Reduction reactions could target the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group could yield a sulfoxide or sulfone.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with purine bases are often studied for their roles in cellular processes, such as DNA and RNA synthesis.
Medicine
Medically, such compounds could be investigated for their potential as antiviral or anticancer agents, given the importance of purine analogs in these fields.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The purine base could mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uniqueness
The uniqueness of the compound lies in its specific structure, which combines a purine base with a tetrahydrofuran ring and a diphosphate group
Propriétés
Formule moléculaire |
C10H15N5O10P2S |
|---|---|
Poids moléculaire |
459.27 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(3(1-28)23-9)24-27(21,22)25-26(18,19)20/h2-3,5-6,9,16,28H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
ZNRHZZUZTIGCHR-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


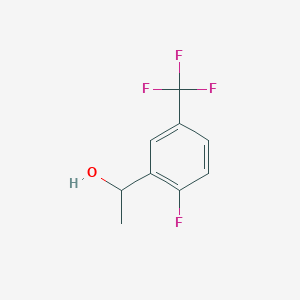

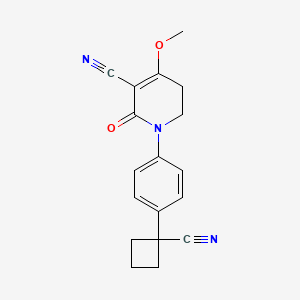
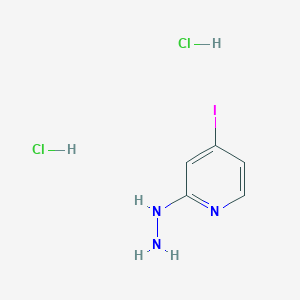

![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
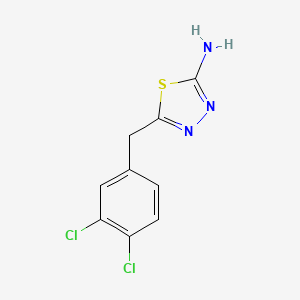
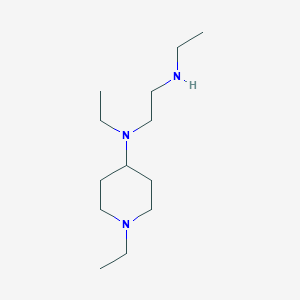
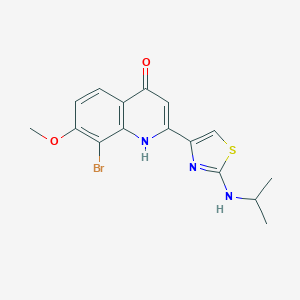
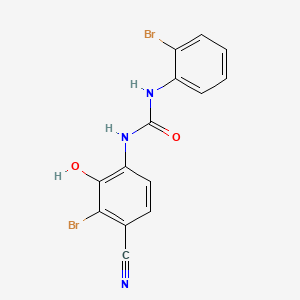
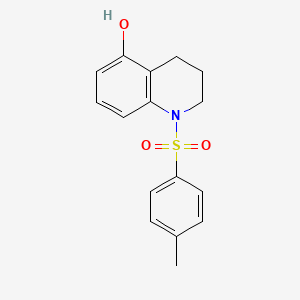
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
![1,2-Di([1,1'-biphenyl]-2-yl)ethanone](/img/structure/B15243763.png)
